1-chlorononan-4-yl acetate

Description

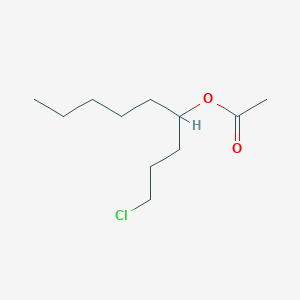

1-Chlorononan-4-yl acetate (C₁₁H₂₁ClO₂) is a chloro-substituted ester derivative characterized by a nonan-4-yl backbone with a chlorine atom at the 1-position and an acetyloxy group. For example, chloroacetate esters like methyl chloroacetate (C₃H₅ClO₂) and ethyl 4-chloroacetoacetate (C₆H₉ClO₃) exhibit molecular weights of 108.5 g/mol and 164.6 g/mol, respectively . Extrapolating, this compound likely has a higher molecular weight (~220–230 g/mol) due to its extended alkyl chain. Its physical properties, such as melting and boiling points, are expected to align with trends observed in homologous series—longer alkyl chains typically reduce volatility and increase lipophilicity compared to shorter-chain analogs .

Properties

Molecular Formula |

C11H21ClO2 |

|---|---|

Molecular Weight |

220.73 g/mol |

IUPAC Name |

1-chlorononan-4-yl acetate |

InChI |

InChI=1S/C11H21ClO2/c1-3-4-5-7-11(8-6-9-12)14-10(2)13/h11H,3-9H2,1-2H3 |

InChI Key |

ATKBLWQNGBIURV-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC(CCCCl)OC(=O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

1-chlorononan-4-yl acetate can be synthesized through several methods. One common approach involves the chlorination of 4-acetoxynonane using thionyl chloride (SOCl₂) or phosphorus trichloride (PCl₃) under controlled conditions. The reaction typically requires a solvent such as dichloromethane and is carried out at low temperatures to prevent side reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

1-chlorononan-4-yl acetate undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles such as hydroxide ions (OH⁻) or amines (NH₂).

Oxidation: The acetoxy group can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate (KMnO₄).

Reduction: The compound can be reduced to form alcohols using reducing agents such as lithium aluminum hydride (LiAlH₄).

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or ammonia (NH₃) in aqueous or alcoholic solutions.

Oxidation: Potassium permanganate (KMnO₄) in acidic or neutral conditions.

Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether or tetrahydrofuran (THF).

Major Products Formed

Nucleophilic Substitution: Formation of alcohols, amines, or other substituted products.

Oxidation: Formation of carboxylic acids.

Reduction: Formation of primary or secondary alcohols.

Scientific Research Applications

1-chlorononan-4-yl acetate has several applications in scientific research:

Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

Medicinal Chemistry: Potential use in the development of pharmaceuticals due to its reactivity and functional groups.

Industrial Chemistry: Employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-chlorononan-4-yl acetate involves its reactivity towards nucleophiles and electrophiles. The chlorine atom, being a good leaving group, facilitates nucleophilic substitution reactions. The acetoxy group can undergo hydrolysis or oxidation, leading to the formation of various functional groups. These reactions are mediated by the interaction of the compound with specific reagents and catalysts .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound can be compared to the following chloroacetates and acetates:

Key Differences

- Reactivity: The chlorine atom in 1-chlorononan-4-yl acetate enhances electrophilicity compared to non-chlorinated acetates (e.g., cyclohexyl acetate), making it more reactive in nucleophilic substitution reactions .

- Solubility: The long nonyl chain increases hydrophobicity relative to methyl or ethyl chloroacetates, likely reducing water solubility and enhancing compatibility with organic solvents .

- Applications: While ethyl acetate is widely used as a solvent for bioactive compounds (e.g., in turmeric and Aspergillus extracts ), chloro-substituted analogs like this compound may find niche roles in specialized syntheses or as intermediates in agrochemicals .

Spectroscopic and Electronic Properties

Chloroacetates exhibit distinct electronic behaviors. For instance, zinc acetate in aqueous solutions shows altered RIXS (resonant inelastic X-ray scattering) spectra due to ligand interactions . Though this compound lacks direct spectroscopic data, its chlorine substituent would similarly influence electron density distribution, detectable via FTIR or NMR .

Q & A

Basic Research Questions

Q. What are the established synthesis routes for 1-chlorononan-4-yl acetate, and how can reaction conditions be optimized for reproducibility?

- Methodology : Begin with nucleophilic substitution or esterification protocols, adjusting variables (temperature, solvent polarity, catalyst loading) using factorial design . Monitor reaction progress via TLC or GC-MS, referencing NIST databases for retention indices . Ensure purity via recrystallization in non-polar solvents (e.g., hexane) and confirm structure via H/C NMR.

- Key Considerations : Track side products (e.g., elimination byproducts) under acidic/basic conditions. Document deviations from literature procedures to identify reproducibility challenges .

Q. How should researchers conduct a literature review to identify gaps in understanding this compound’s physicochemical properties?

- Methodology : Use keyword searches (e.g., "this compound solubility," "thermal stability") in Google Scholar, prioritizing high-impact journals and citation counts . Cross-reference patents and dissertations for unpublished data. Organize findings into matrices comparing properties (e.g., logP, boiling point) across solvents .

- Tools : Leverage databases like NIST Chemistry WebBook for spectral data and avoid non-peer-reviewed sources (e.g., commercial platforms) .

Q. What analytical techniques are most reliable for characterizing this compound?

- Protocol :

- GC-MS : Use polar capillary columns (e.g., DB-5) with temperature ramping; compare fragmentation patterns to NIST libraries .

- NMR : Assign peaks using DEPT-135 and HSQC for chlorine’s inductive effects on adjacent protons .

- Elemental Analysis : Validate %C, %H, %Cl against theoretical values (±0.3% tolerance) .

Advanced Research Questions

Q. How can contradictory data on the compound’s stability under oxidative conditions be resolved?

- Experimental Design : Replicate conflicting studies under controlled atmospheres (O/N) using Schlenk lines. Employ kinetic modeling (Arrhenius plots) to quantify degradation rates .

- Data Analysis : Use ANOVA to compare variance across experimental batches; identify outliers via Grubbs’ test . Publish negative results to clarify boundary conditions (e.g., light sensitivity) .

Q. What reactor designs are optimal for scaling up synthesis while minimizing thermal runaway risks?

- Engineering Solutions :

- Continuous Flow Reactors : Enhance heat dissipation via microchannel geometries; monitor pressure/temperature in real-time using IoT sensors .

- Safety Protocols : Integrate emergency quenching systems (e.g., rapid cooling with liquid N) and CFD simulations to predict hot spots .

Q. How can AI-driven tools like COMSOL Multiphysics improve reaction yield predictions for this compound?

- Workflow :

- Parameterization : Input kinetic data (rate constants, activation energies) into COMSOL’s Reaction Engineering Module.

- Optimization : Train neural networks on historical datasets to predict optimal molar ratios and residence times .

Data Presentation and Ethics

Q. What standards should govern the presentation of raw data in publications?

- Guidelines :

- Tables : Include processed data (e.g., enantiomeric excess, yield) in the main text; archive raw spectra in supplementary materials .

- Reproducibility : Share instrument calibration logs and solvent batch numbers .

- Ethics : Disclose funding sources and conflicts of interest; obtain IRB approval for toxicity studies involving human cell lines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.